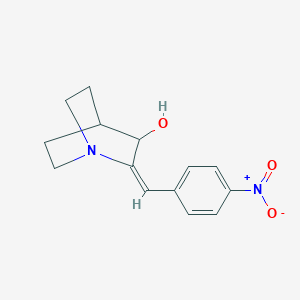![molecular formula C18H30N2O2S B5308952 2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMB-8 and is a potent inhibitor of calcium release from intracellular stores.
作用機序
TMB-8 inhibits calcium release from intracellular stores by binding to the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. This prevents the release of calcium ions into the cytoplasm, which is necessary for many cellular processes. TMB-8 is a competitive inhibitor of IP3R and binds to the receptor with high affinity.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a number of biochemical and physiological effects. In muscle cells, TMB-8 inhibits calcium release from the sarcoplasmic reticulum, which leads to decreased muscle contraction. In pancreatic beta cells, TMB-8 inhibits insulin secretion by blocking calcium signaling. In neurons, TMB-8 inhibits calcium signaling and can prevent neuronal firing.
実験室実験の利点と制限
TMB-8 has several advantages for lab experiments. It is a potent inhibitor of calcium release and has high specificity for IP3R. TMB-8 is also relatively stable and can be stored for long periods of time. However, TMB-8 has some limitations. It is not cell-permeable and must be added to the extracellular solution to inhibit calcium release. This can limit its use in certain experimental setups. Additionally, TMB-8 can have off-target effects on other calcium channels and receptors.
将来の方向性
There are several future directions for research on TMB-8. One area of interest is the use of TMB-8 as a tool to study calcium signaling in disease states. For example, TMB-8 could be used to study the role of calcium signaling in cancer cells or in neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new inhibitors of calcium release that have improved specificity and potency compared to TMB-8. Finally, TMB-8 could be used as a starting point for the development of new drugs that target calcium signaling pathways.
合成法
The synthesis of TMB-8 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(3-methyl-1-piperidinyl)propylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure TMB-8.
科学的研究の応用
TMB-8 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool to study calcium signaling pathways in cells. TMB-8 inhibits calcium release from intracellular stores, which allows researchers to study the effects of calcium signaling on various cellular processes. TMB-8 has been used to study the role of calcium signaling in muscle contraction, insulin secretion, and neuronal signaling.
特性
IUPAC Name |
2,4,6-trimethyl-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-14-7-5-9-20(13-14)10-6-8-19-23(21,22)18-16(3)11-15(2)12-17(18)4/h11-12,14,19H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBWTGPHBINSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)
![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)

![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)

![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)
![N-(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5308938.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)